molecular formula C10H16N4O B1476310 (3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1701561-09-2

(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No. B1476310
CAS RN: 1701561-09-2
M. Wt: 208.26 g/mol
InChI Key: LPWNMEIZKKOKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, commonly referred to as PPM, is a highly potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been studied extensively in recent years due to its potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia, anxiety, and depression. PPM is also being explored as a potential treatment for addiction and substance abuse.

Scientific Research Applications

Drug Discovery

This compound exhibits properties that make it a valuable candidate for drug discovery. Its structure, containing both pyrrolidine and pyrazole moieties, suggests potential biological activity. Pyrazole derivatives are known for their therapeutic potential, including antibacterial , antimycobacterial , anti-inflammatory , and antitumor activities . The aminopyrrolidine group could potentially enhance these effects or contribute new pharmacological profiles.

Antiviral Research

Compounds with imidazole rings, which are structurally similar to the pyrazole ring in our compound, have shown antiviral properties . This suggests that “(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone” could be explored for its efficacy against viral infections.

Antimicrobial Agents

The compound’s potential to act as an antimicrobial agent can be inferred from the known activities of pyrazole derivatives, which include antibacterial and antifungal effects .

Mechanism of Action

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-5-9(12-13(7)2)10(15)14-4-3-8(11)6-14/h5,8H,3-4,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNMEIZKKOKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Reactant of Route 3
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Reactant of Route 5
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Reactant of Route 6
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

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